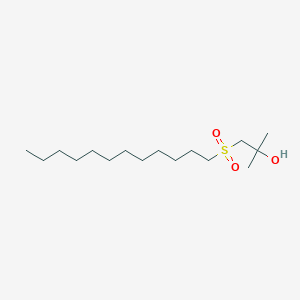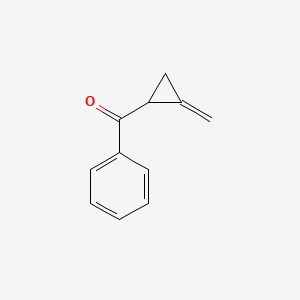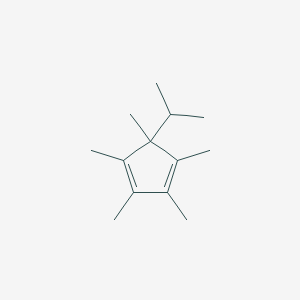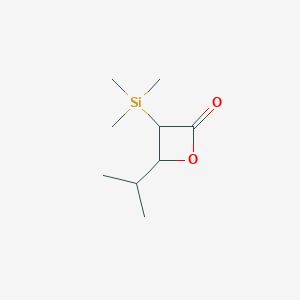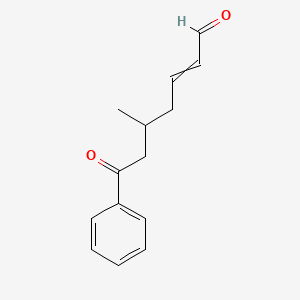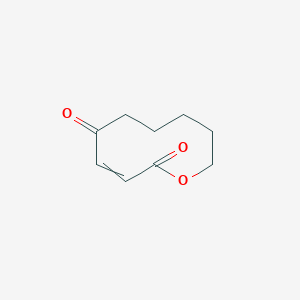
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione” is a chemical compound that belongs to the class of organic compounds known as oxecines. These compounds are characterized by a seven-membered ring containing an oxygen atom. The specific structure and properties of this compound make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of dihydroxy compounds: Using acid or base catalysts to promote ring closure.
Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the oxecine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as crystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield more oxidized derivatives of the oxecine ring.
Reduction: May yield reduced forms with additional hydrogen atoms.
Substitution: May yield derivatives with new functional groups attached to the oxecine ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals or materials.
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Influencing metabolic pathways: Affecting the synthesis or degradation of other compounds.
Interacting with cellular components: Altering cell function or signaling.
Comparación Con Compuestos Similares
Similar Compounds
Oxecine derivatives: Compounds with similar ring structures but different functional groups.
Other cyclic ethers: Compounds with different ring sizes or additional heteroatoms.
Uniqueness
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
Propiedades
Número CAS |
131182-83-7 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3,4,5,6-tetrahydro-2H-oxecine-7,10-dione |
InChI |
InChI=1S/C9H12O3/c10-8-4-2-1-3-7-12-9(11)6-5-8/h5-6H,1-4,7H2 |
Clave InChI |
YLIIPLMEKWSIEG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C=CC(=O)OCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



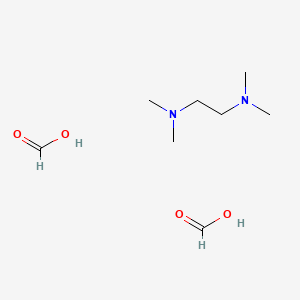
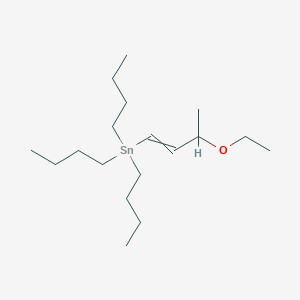
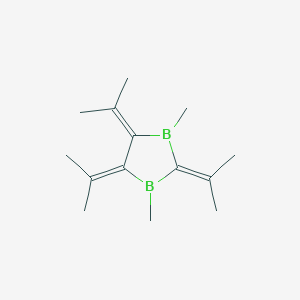
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
